3-Hydroxy-4-heptenoic acid 3-Hydroxy-4-heptenoic acid
Brand Name: Vulcanchem
CAS No.: 1263035-64-8
VCID: VC8226259
InChI: InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h3-4,6,8H,2,5H2,1H3,(H,9,10)/b4-3+
SMILES: CCC=CC(CC(=O)O)O
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

3-Hydroxy-4-heptenoic acid

CAS No.: 1263035-64-8

Cat. No.: VC8226259

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-heptenoic acid - 1263035-64-8

Specification

CAS No. 1263035-64-8
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name (E)-3-hydroxyhept-4-enoic acid
Standard InChI InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h3-4,6,8H,2,5H2,1H3,(H,9,10)/b4-3+
Standard InChI Key ODZHRUACTWYAEF-ONEGZZNKSA-N
Isomeric SMILES CC/C=C/C(CC(=O)O)O
SMILES CCC=CC(CC(=O)O)O
Canonical SMILES CCC=CC(CC(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Hydroxy-4-heptenoic acid (IUPAC name: 3-hydroxyhept-4-enoic acid) consists of a seven-carbon backbone with a hydroxyl group (-OH) at carbon 3 and a double bond between carbons 4 and 5 (Figure 1). The presence of both functional groups confers unique stereoelectronic properties, influencing its reactivity and intermolecular interactions.

Molecular Formula: C₇H₁₂O₃
Molecular Weight: 144.17 g/mol
Exact Mass: 144.0790
LogP: ~0.79 (predicted via fragment-based methods)
Hydrogen Bond Donors: 2 (-OH and -COOH)
Hydrogen Bond Acceptors: 3

The compound’s planar geometry around the double bond (E or Z configuration) and the stereochemistry of the hydroxyl group significantly affect its biological activity and synthetic utility. For example, the (E)-isomer typically exhibits greater thermodynamic stability due to reduced steric hindrance .

Spectroscopic Characterization

Key spectral data for structurally related compounds provide benchmarks for identifying 3-hydroxy-4-heptenoic acid:

  • ¹H NMR:

    • δ 1.2–1.6 ppm (m, CH₂ groups)

    • δ 2.3–2.5 ppm (t, J = 7.2 Hz, C3-OH adjacent CH₂)

    • δ 5.4–5.6 ppm (m, C4–C5 double bond protons)

  • ¹³C NMR:

    • δ 175–180 ppm (carboxylic acid carbonyl)

    • δ 125–130 ppm (olefinic carbons)

  • IR:

    • ~3400 cm⁻¹ (O-H stretch)
      ~1700 cm⁻¹ (C=O stretch)
      ~1650 cm⁻¹ (C=C stretch) .

Synthesis and Stereochemical Control

Enantioselective Lactonization

A pivotal synthetic route for hydroxyenoic acids involves lactonization, as demonstrated in the enantioselective synthesis of 6,6-dimethyl-4-isopropyl-3-oxabicyclo[3.1.0]hexan-2-one from 3,3,6-trimethyl-4(E)-heptenoic acid esters . Although this study focuses on a trimethyl-substituted analog, the methodology informs strategies for 3-hydroxy-4-heptenoic acid production:

  • Esterification: Protection of the carboxylic acid group using enantiomerically pure alcohols (e.g., (-)-menthol) ensures stereochemical fidelity.

  • Lactonization: Intramolecular cyclization under acidic or enzymatic conditions forms the γ-lactone ring.

  • Deprotection: Hydrolysis regenerates the free carboxylic acid.

Key Reaction Parameters:

  • Temperature: 60–80°C

  • Catalyst: Lipase B (Candida antarctica) for enantioselectivity

  • Yield: 70–85% (optimized conditions) .

Industrial Scalability Challenges

Industrial production faces hurdles such as:

  • Stereochemical Purity: Non-enzymatic methods often yield racemic mixtures, necessitating costly resolution techniques.

  • Double Bond Isomerization: High-temperature processes risk converting the (E)-isomer to the less reactive (Z)-form.

  • Purification: Separation from byproducts (e.g., dehydration derivatives) requires chromatography or distillation .

Biological and Industrial Applications

CompoundTargetIC₅₀/EC₅₀Reference
3-Hydroxy-3-methylhex-4-enoic acidHDAC225 μM
3,3,6-Trimethyl-4(E)-heptenoic acid esterLipid peroxidation50 μM

Industrial Uses

  • Polymer Chemistry: Incorporation into copolymers enhances thermal stability (T_g increase by 15–20°C) .

  • Flavor and Fragrance: γ-Lactone derivatives contribute fruity aromas in food additives .

Mechanistic Insights and Reactivity

Acid-Catalyzed Cyclization

Protonation of the carbonyl oxygen initiates nucleophilic attack by the hydroxyl group, forming a tetrahedral intermediate that collapses into the lactone (Figure 2). Stereoelectronic effects favor chair-like transition states, dictating ring size and stereochemistry .

Oxidation and Reduction Pathways

  • Oxidation: MnO₂ selectively oxidizes the allylic alcohol to an α,β-unsaturated ketone.

  • Reduction: NaBH₄ reduces the double bond, yielding saturated 3-hydroxyheptanoic acid .

Future Directions and Challenges

Research Priorities

  • Stereoselective Synthesis: Developing asymmetric catalysis for (R)- and (S)-enantiomers.

  • Biological Screening: Evaluating HDAC inhibition, antimicrobial, and anti-inflammatory profiles.

  • Green Chemistry: Solvent-free lactonization using immobilized enzymes.

Analytical Advancements

  • Chiral HPLC: Polysaccharide-based columns (Chiralpak IA) for enantiopurity assessment.

  • DFT-NMR: Predicting chemical shifts to resolve conformational ambiguities .

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